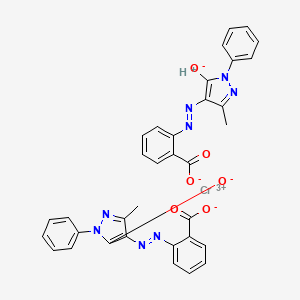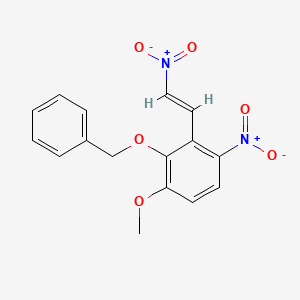![molecular formula C16H22O3Si B1141583 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene CAS No. 124389-79-3](/img/structure/B1141583.png)
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is a complex organic compound with the molecular formula C16H22O3Si. This compound is characterized by its bicyclic structure, which includes a vinyl group and three ethoxy groups attached to a silicon atom. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene typically involves the reaction of bicyclo[4.2.0]octa-1,3,5,7-tetraene with vinyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the vinyl group with the bicyclic structure. The reaction conditions often include a temperature range of 50-100°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reagents, such as thionyl chloride or phosphorus tribromide, are used to replace ethoxy groups with halides.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated silanes.
科学研究应用
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Employed in the development of biocompatible coatings for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance adhesives, sealants, and coatings due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism of action of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene involves its interaction with various molecular targets, primarily through the formation of covalent bonds with functional groups on target molecules. The vinyl group can undergo addition reactions with nucleophiles, while the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane networks. These interactions are crucial in applications such as surface modification and material synthesis.
相似化合物的比较
Similar Compounds
Vinyltriethoxysilane: Lacks the bicyclic structure, making it less versatile in certain applications.
(E)-1,2-bis(triethoxysilyl)ethylene: Contains two triethoxysilyl groups but lacks the bicyclic structure.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the vinyl and triethoxysilyl groups, limiting its reactivity.
Uniqueness
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is unique due to its combination of a bicyclic structure with a vinyl group and triethoxysilyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various advanced applications.
属性
CAS 编号 |
124389-79-3 |
|---|---|
分子式 |
C16H22O3Si |
分子量 |
290.43 g/mol |
IUPAC 名称 |
2-(3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)ethenyl-triethoxysilane |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-13H,4-6H2,1-3H3 |
InChI 键 |
WVWFIBXBKFSCFL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC |
规范 SMILES |
CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


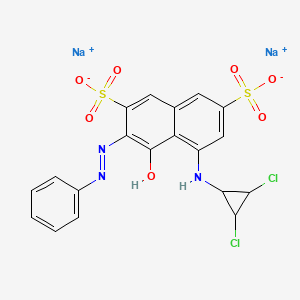
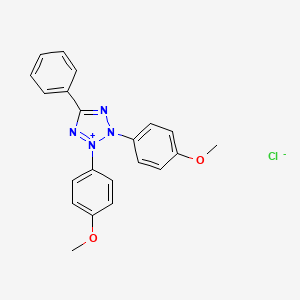
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)
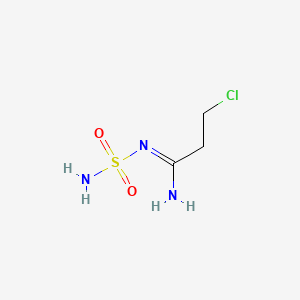
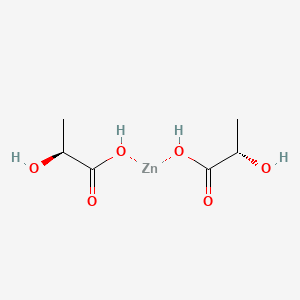
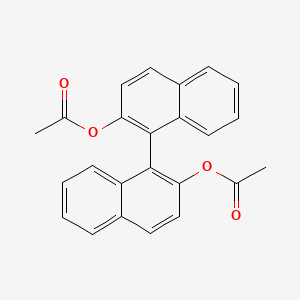
![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)
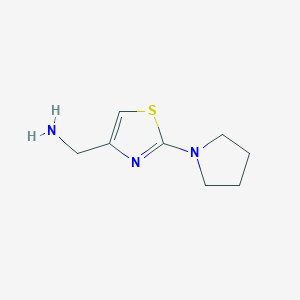
![N-[2-(7-Benzyl-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)-ethyl]acetaMide](/img/new.no-structure.jpg)

